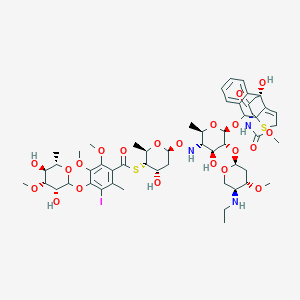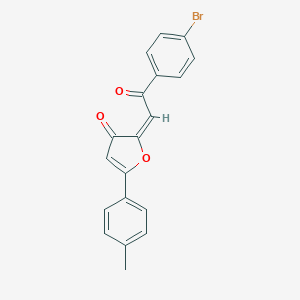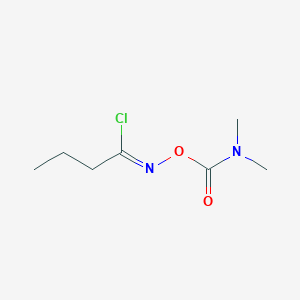![molecular formula C20H30ClN3O2 B236415 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammatory cytokine interleukin-1β (IL-1β). It has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and gout.
Wirkmechanismus
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide works by selectively inhibiting the production of IL-1β, a key mediator of inflammation. IL-1β is produced by immune cells in response to infection or injury and plays a critical role in the initiation and maintenance of inflammation. By inhibiting IL-1β production, this compound reduces inflammation and associated tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of IL-1β and other inflammatory cytokines, reduces the infiltration of immune cells into inflamed tissues, and promotes the resolution of inflammation. It has also been shown to reduce joint damage and improve joint function in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide is its selectivity for IL-1β, which reduces the risk of off-target effects. However, like all small molecule inhibitors, it has limitations in terms of bioavailability and potential toxicity. Further studies are needed to determine the optimal dosing and administration methods for this compound.
Zukünftige Richtungen
For research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide include further preclinical studies to evaluate its efficacy in a variety of inflammatory diseases, as well as clinical trials to determine its safety and efficacy in humans. Additionally, studies are needed to determine the optimal dosing and administration methods for this compound, as well as its potential for combination therapy with other anti-inflammatory agents.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide involves a multi-step process starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to produce the corresponding amide. This amide is then reacted with piperazine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in inflammatory diseases. In preclinical studies, it has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and gout. It has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease.
Eigenschaften
Molekularformel |
C20H30ClN3O2 |
|---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H30ClN3O2/c1-14(2)11-19(25)22-16-5-6-18(17(21)13-16)23-7-9-24(10-8-23)20(26)12-15(3)4/h5-6,13-15H,7-12H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
DYVDUNJQCKJGEP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)